

CL264: A Potent and Selective TLR7 Agonist for Immune Activation

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Compound of Interest

Compound Name: CL264

Cat. No.: B8104017

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL264 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor integral to the innate immune system. As a highly selective ligand, **CL264** potently activates TLR7, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation of the innate immune response makes **CL264** a valuable tool for research in immunology, virology, and oncology, and a potential candidate for therapeutic development as a vaccine adjuvant or immunomodulatory agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **CL264**, including detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Properties

CL264, with the IUPAC name 2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid, is a purine derivative. Its chemical structure is characterized by a 9-substituted adenine core, a feature common to many TLR7 agonists.

Table 1: Chemical and Physical Properties of **CL264**

Property	Value
IUPAC Name	2-((4-((6-amino-2-(butylamino)-8-hydroxy-9H-purin-9-yl)methyl)benzoyl)amino)acetic acid
CAS Number	1510712-69-2
Molecular Formula	C ₁₉ H ₂₃ N ₇ O ₄
Molecular Weight	413.43 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO.
Storage	Store at -20°C for long-term stability.

Mechanism of Action: TLR7 Signaling Pathway

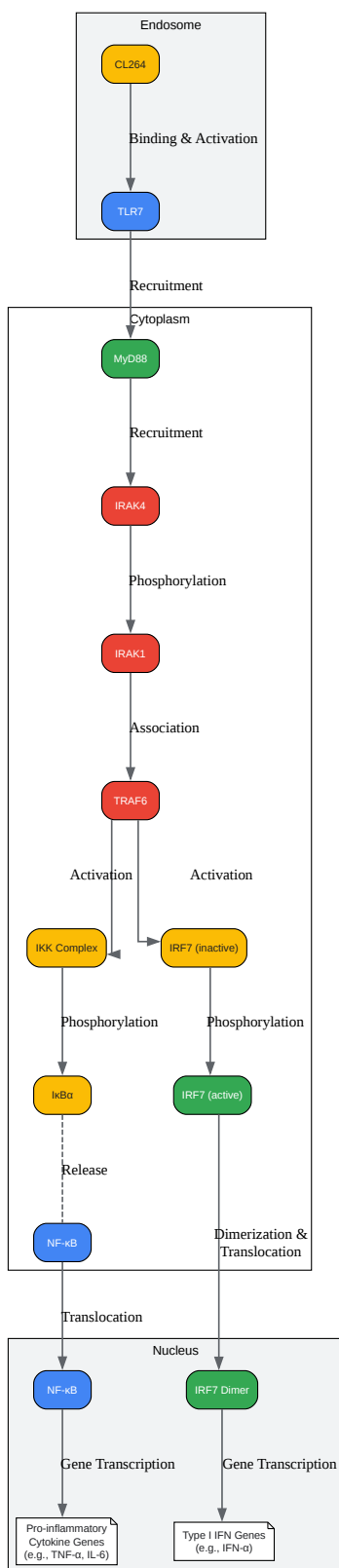
CL264 exerts its immunostimulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade. MyD88 recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. The activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

The IRAK1-TRAF6 complex activates two distinct downstream pathways:

- **NF-κB Pathway:** TRAF6, in concert with other factors, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
- **IRF7 Pathway:** In pDCs, the MyD88-TRAF6-IRAK1 complex also activates Interferon Regulatory Factor 7 (IRF7). Activated IRF7 dimerizes and translocates to the nucleus, where

it drives the transcription of type I interferons, most notably IFN- α .



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Caption: CL264-mediated TLR7 signaling pathway.

Experimental Protocols

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with **CL264** to induce cytokine production.

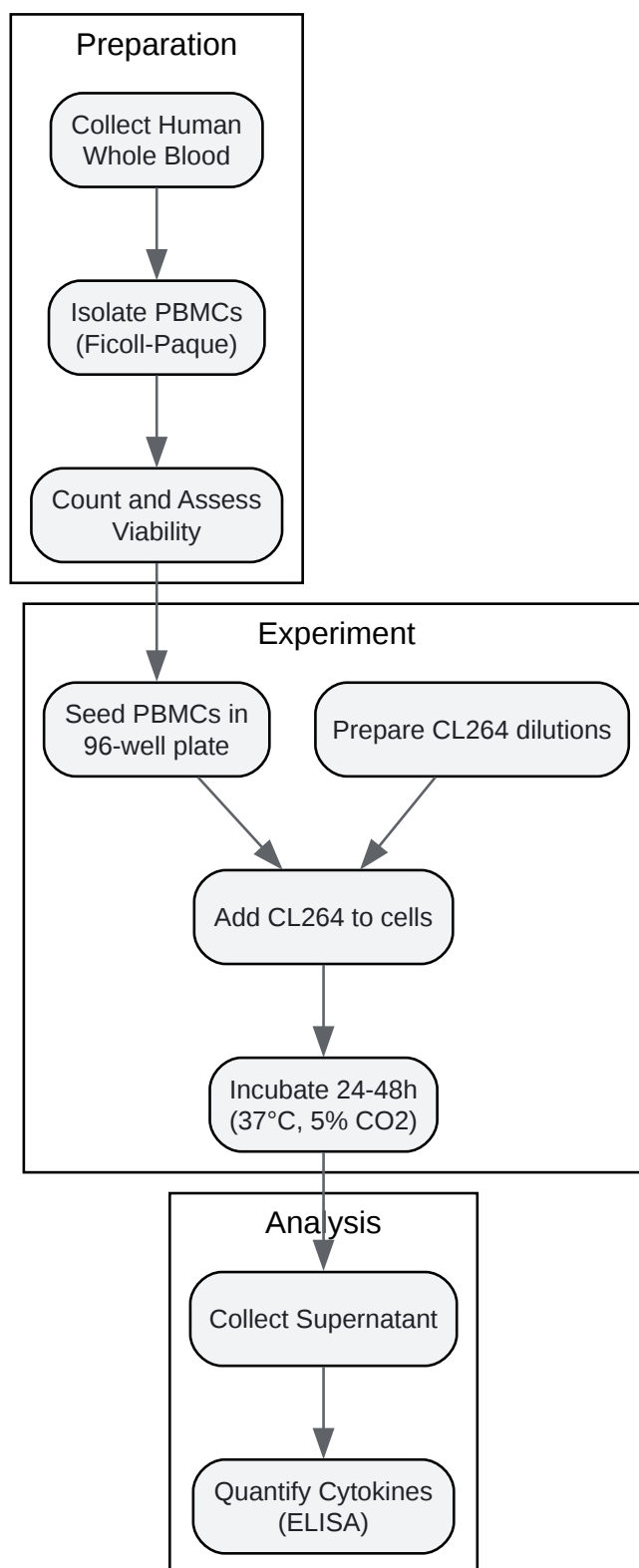
Materials:

- **CL264**
- DMSO (cell culture grade)
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
- Human whole blood
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Centrifuge
- CO₂ incubator (37°C, 5% CO₂)

Methodology:

- PBMC Isolation:
 - Dilute human whole blood 1:1 with PBS.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer containing plasma and platelets.
- Collect the mononuclear cell layer (buffy coat) and transfer to a new tube.
- Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
- Resuspend the cell pellet in complete RPMI-1640 medium.
- Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
- Cell Seeding and Stimulation:
 - Adjust the cell suspension to a final concentration of 1×10^6 cells/mL in complete RPMI-1640 medium.
 - Seed 200 μ L of the cell suspension into each well of a 96-well plate.
 - Prepare a stock solution of **CL264** in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1, 1, 10 μ g/mL). A vehicle control (DMSO at the same final concentration) should be included.
 - Add 20 μ L of the diluted **CL264** or vehicle control to the appropriate wells.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Sample Collection and Analysis:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the cell-free supernatant for cytokine analysis.
 - Store supernatants at -80°C until analysis.
 - Quantify cytokine levels (e.g., IFN- α , TNF- α , IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.



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Caption: Workflow for in vitro stimulation of PBMCs with **CL264**.

Conclusion

CL264 is a powerful and specific tool for the activation of the TLR7-mediated innate immune response. Its well-defined chemical structure and selective biological activity make it an invaluable reagent for researchers in various fields. The provided protocols and pathway diagrams offer a solid foundation for the successful application of **CL264** in experimental settings. As research into TLR agonists continues to expand, **CL264** will likely remain a key compound for elucidating the complexities of innate immunity and for the development of novel immunotherapies.

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